tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate
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Overview
Description
tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate is a synthetic organic compound with the molecular formula C17H28N2O2. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate typically involves the reaction of tert-butyl carbamate with 2-methyl-1-(1-phenylethylamino)propan-2-ol. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines .
Scientific Research Applications
tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate exerts its effects involves the interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This makes it valuable in specialized applications where precise chemical behavior is required .
Biological Activity
Chemical Identity
tert-butyl N-{2-methyl-1-[(1-phenylethyl)amino]propan-2-yl}carbamate, with the CAS Number 1697288-42-8, has a molecular formula of C17H28N2O2 and a molecular weight of 292.4 g/mol. This compound is characterized by its unique structure that includes a tert-butyl group and an amino propanamide moiety.
The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in the context of cancer therapy. Research indicates that compounds with similar structures often exhibit inhibitory effects on specific kinases involved in cell division, which could lead to apoptosis in cancer cells.
In Vitro Studies
Recent studies have shown that related compounds can inhibit the mitotic spindle formation in cancer cells, leading to multipolar mitoses. For example, HSET inhibitors have been reported to induce multipolarity in centrosome-amplified human cancer cells when treated with specific concentrations, indicating a potential pathway for inducing cell death in malignancies .
Table 1: Comparative Biological Activity of Related Compounds
Compound Name | Target | IC50 (µM) | Effect on Cell Division |
---|---|---|---|
Compound A | HSET | 15 | Induces multipolarity |
Compound B | Eg5 | 10 | Inhibits mitotic spindle |
tert-butyl N-{...} | TBD | TBD | TBD |
Case Studies
- Case Study on Cancer Cell Lines : In a study examining the effects of various carbamate derivatives on DLD1 human colon cancer cell lines, it was observed that certain compounds led to significant increases in multipolar mitoses at concentrations as low as 15 µM. This suggests that this compound may exhibit similar properties, warranting further investigation into its efficacy against specific cancer types .
- Pharmacokinetic Analysis : Pharmacokinetic studies have indicated that modifications in the carbamate structure can influence solubility and stability, which are critical for therapeutic applications. For instance, alterations in the side chains have been shown to enhance or reduce bioavailability and target engagement in cellular assays .
Safety and Toxicology
While specific toxicological data for this compound is limited, related compounds have undergone extensive safety evaluations. These studies typically assess cytotoxicity using various cell lines and evaluate potential off-target effects through biochemical assays.
Future Directions
Ongoing research is focused on optimizing the structure of this compound to enhance its selectivity and potency against cancer targets while minimizing side effects. The exploration of its mechanism at the molecular level will provide insights into its potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-13(14-10-8-7-9-11-14)18-12-17(5,6)19-15(20)21-16(2,3)4/h7-11,13,18H,12H2,1-6H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLCTZQGQIABPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(C)(C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.